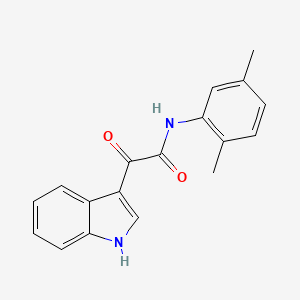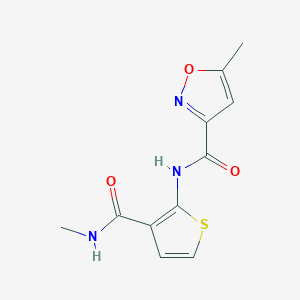
1,3-Bis(4-pyridyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-pyridyl)cyclopentane: is an organic compound that consists of a cyclopentane ring substituted with two pyridyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-pyridyl)cyclopentane can be synthesized through several methods. One common approach involves the coupling of 4-bromopyridine with cyclopentane-1,3-diyl bisboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Bis(4-pyridyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The pyridyl groups can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sodium iodide.
Major Products
Oxidation: Pyridyl N-oxides.
Reduction: Pyridyl amines.
Substitution: Halogenated pyridyl derivatives.
科学研究应用
1,3-Bis(4-pyridyl)cyclopentane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: The compound can be used in the design of biologically active molecules due to its ability to interact with various biological targets.
Industry: Used in the development of advanced materials, including sensors and catalysts.
作用机制
The mechanism of action of 1,3-Bis(4-pyridyl)cyclopentane largely depends on its role as a ligand. It can coordinate with metal ions through the nitrogen atoms of the pyridyl groups, forming stable complexes. These complexes can then participate in various catalytic and recognition processes, influencing molecular pathways and interactions .
相似化合物的比较
1,3-Bis(4-pyridyl)cyclopentane can be compared with other similar compounds such as:
1,3-Bis(4-pyridyl)propane: Similar in structure but with a propane backbone instead of cyclopentane, leading to different steric and electronic properties.
1,4-Bis(4-pyridyl)benzene: Contains a benzene ring, which provides aromatic stability and different coordination behavior.
1,2-Bis(4-pyridyl)ethylene: Features an ethylene linkage, offering different reactivity and coordination properties.
The uniqueness of this compound lies in its cyclopentane backbone, which imparts specific steric and electronic characteristics that influence its reactivity and coordination behavior.
属性
IUPAC Name |
4-(3-pyridin-4-ylcyclopentyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-15(13-5-9-17-10-6-13)11-14(1)12-3-7-16-8-4-12/h3-10,14-15H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLCZNYGBYLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)

![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N-(4-ethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2406395.png)


![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)



